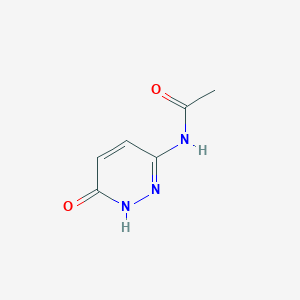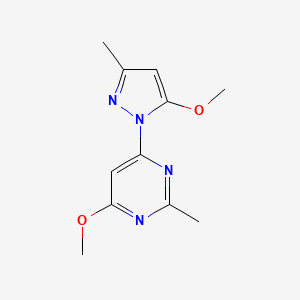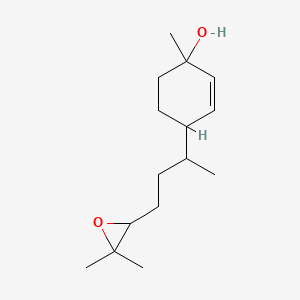
4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol is a complex organic compound characterized by its unique structural features, including an oxirane ring and a cyclohexene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol typically involves multiple steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Alkylation: The next step involves the alkylation of the oxirane ring with a suitable alkyl halide under basic conditions to introduce the butan-2-yl group.
Cyclization: The final step is the cyclization to form the cyclohexene ring, which can be achieved through an intramolecular aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the cyclohexene ring, converting it into a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the cyclohexene ring results in cyclohexane derivatives.
科学的研究の応用
Chemistry
In synthetic chemistry, 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
作用機序
The mechanism by which 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The oxirane ring is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
4-(3,3-Dimethyloxiran-2-yl)butan-2-ol: Lacks the cyclohexene ring, making it less complex but also less versatile.
1-Methylcyclohex-2-en-1-ol: Does not contain the oxirane ring, limiting its reactivity compared to the target compound.
Cyclohexene oxide: Contains an oxirane ring but lacks the butan-2-yl and methyl groups, reducing its potential for functionalization.
Uniqueness
The uniqueness of 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol lies in its combination of structural features, which provide a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to industrial production.
特性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC名 |
4-[4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H26O2/c1-11(5-6-13-14(2,3)17-13)12-7-9-15(4,16)10-8-12/h7,9,11-13,16H,5-6,8,10H2,1-4H3 |
InChIキー |
YIESQYJXGQZDLX-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1C(O1)(C)C)C2CCC(C=C2)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


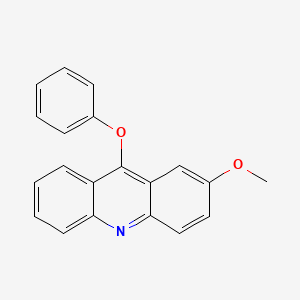
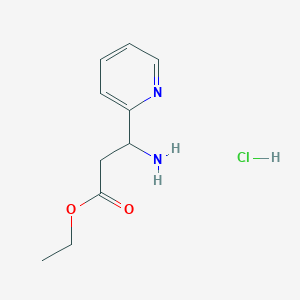

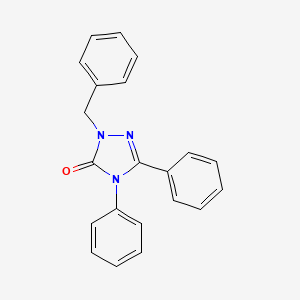
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
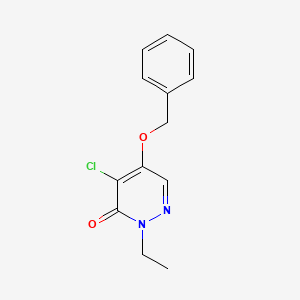
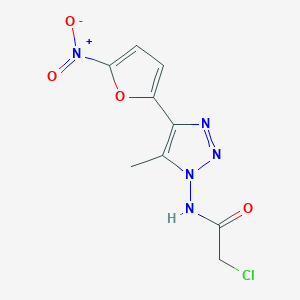
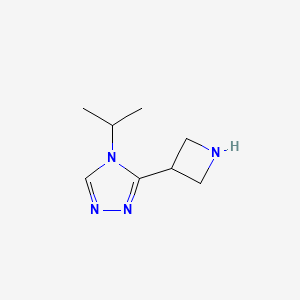
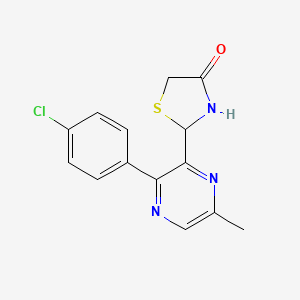
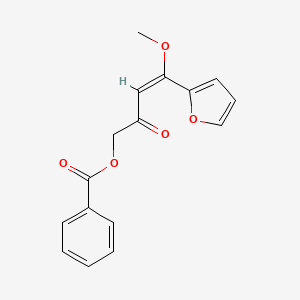
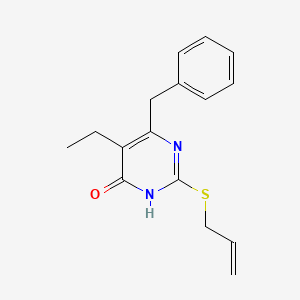
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)
